2-Bromo-4-fluoro-3-methyl-1-(trifluoromethyl)benzene
Description
2-Bromo-4-fluoro-3-methyl-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, methyl, and trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-bromo-1-fluoro-2-methyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c1-4-6(10)3-2-5(7(4)9)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIZWVUFJJGYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-methyl-1-(trifluoromethyl)benzene typically involves the following steps:
Halogenation: The introduction of bromine and fluorine atoms into the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper (Cu) or silver (Ag).
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and alkylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 2 serves as a leaving group in SNAr reactions. The trifluoromethyl group at position 1 strongly activates the ring toward nucleophilic attack by stabilizing the transition state through electron-withdrawing effects.
Reaction Conditions and Products
Mechanistic Notes :
-
The reaction proceeds via a Meisenheimer intermediate, stabilized by the CF₃ group’s inductive effect .
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Solvents like DMF or DMSO enhance nucleophilicity, while bases (e.g., K₂CO₃) deprotonate intermediates .
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group directs incoming electrophiles to the meta position (relative to itself), while the methyl group at position 3 exerts ortho/para-directing effects. Steric hindrance from the CF₃ group limits substitution at adjacent positions.
Nitration Example
| Electrophile | Conditions | Major Product | Regioselectivity | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 2-Bromo-4-fluoro-3-methyl-5-nitro-1-CF₃-benzene | Meta to CF₃ |
Key Observations :
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Nitration occurs exclusively at position 5 (meta to CF₃) due to strong electron withdrawal .
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Competing directing effects from CH₃ and F are overridden by the CF₃ group .
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in palladium-catalyzed couplings, enabling access to biaryl systems.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 6 h | 2-Phenyl-4-fluoro-3-methyl-1-CF₃-benzene | 82% |
Optimization Insights :
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Polar aprotic solvents (e.g., DME) improve catalyst solubility.
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Aryl boronic acids with electron-donating groups enhance coupling efficiency .
Reduction Reactions
Catalytic hydrogenation selectively removes halogens while preserving other functional groups.
Dehalogenation Example
| Conditions | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, 25°C, 4 h | 4-Fluoro-3-methyl-1-CF₃-benzene | Br removed |
Limitations :
-
The CF₃ group remains intact under mild hydrogenation conditions .
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Higher pressures (>5 atm) may reduce the aromatic ring, leading to undesired byproducts.
Oxidation Reactions
Oxidation targets the methyl group at position 3, converting it to a carboxylic acid under strong conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 100°C, 12 h | 2-Bromo-4-fluoro-3-carboxy-1-CF₃-benzene | 60% |
Challenges :
Scientific Research Applications
Organic Synthesis
2-Bromo-4-fluoro-3-methyl-1-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules and pharmaceuticals. Its halogenated structure allows for various substitution reactions, making it a key intermediate in the synthesis of biologically active compounds.
| Reaction Type | Description |
|---|---|
| Electrophilic Substitution | Used to introduce additional functional groups onto the aromatic ring. |
| Nucleophilic Aromatic Substitution (SNAr) | Enables the replacement of bromine or fluorine with nucleophiles. |
| Coupling Reactions | Participates in Suzuki-Miyaura coupling to form biaryl compounds. |
Biological Studies
In biological research, this compound is employed to study enzyme inhibition and receptor binding due to its structural characteristics. The presence of halogen atoms enhances the compound's binding affinity to specific biological targets, which is critical in drug discovery and development.
- Mechanism of Action: The halogen and trifluoromethyl groups increase the compound's lipophilicity and electronic properties, facilitating interactions with enzymes and receptors.
Medicinal Chemistry
The compound acts as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects. Its unique structure allows for modifications that can lead to enhanced drug efficacy and specificity.
| Application Area | Example Compounds |
|---|---|
| Anticancer Agents | Derivatives designed to inhibit cancer cell proliferation. |
| Antimicrobial Agents | Compounds targeting bacterial infections through enzyme inhibition. |
Agrochemicals
This compound is utilized in the production of agrochemicals, including pesticides and herbicides. Its chemical stability and reactivity make it suitable for developing effective agricultural products that enhance crop protection.
Polymer Production
The compound is also involved in synthesizing specialty chemicals and polymers. Its unique properties allow for the creation of materials with desirable characteristics such as increased durability and resistance to environmental factors.
Case Study 1: Synthesis of Antiviral Agents
In a recent study, researchers synthesized novel antiviral agents using this compound as a starting material. The resulting compounds showed significant activity against viral infections, demonstrating the compound's potential in medicinal chemistry.
Case Study 2: Development of Agrochemicals
Another study focused on the application of this compound in developing new herbicides. The synthesized products exhibited high efficacy against common weeds while maintaining low toxicity to non-target organisms, highlighting its importance in sustainable agriculture.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-methyl-1-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and trifluoromethyl groups enhance its binding affinity and specificity towards these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-1-(trifluoromethyl)benzene
- 3-Bromo-4-fluorobenzotrifluoride
- 4-Bromobenzotrifluoride
Uniqueness
2-Bromo-4-fluoro-3-methyl-1-(trifluoromethyl)benzene is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and enhance its reactivity in various chemical reactions.
Biological Activity
2-Bromo-4-fluoro-3-methyl-1-(trifluoromethyl)benzene, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's properties, biological activities, and relevant case studies, supported by data tables and research findings.
Molecular Formula: C8H4BrF4
Molecular Weight: 287.02 g/mol
CAS Number: 2167902-49-8
This compound features a bromine atom, a fluorine atom, and a trifluoromethyl group, which are known to influence its reactivity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, the incorporation of trifluoromethyl groups in phenolic compounds has been associated with increased potency against various cancer cell lines. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Fluorinated compounds often demonstrate significant antimicrobial activity. Research indicates that this compound may possess inhibitory effects against specific bacterial strains and fungi. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial efficacy .
Case Studies
- Study on Antiparasitic Activity : A study investigated the antiparasitic effects of structurally related compounds in vitro against Toxoplasma gondii. Compounds with similar functional groups demonstrated IC50 values in the low nanomolar range, indicating potential for further development as antiparasitic agents .
- Covalent Inhibitors : Research on covalent inhibitors has shown that modifications in aromatic compounds can lead to significant biological activity. For example, derivatives of this compound were tested for their ability to inhibit inflammatory cytokine responses in human white blood cells, showing promising results with minimal off-target effects .
Data Table: Biological Activity Summary
| Activity Type | IC50 Value (nM) | Reference |
|---|---|---|
| Anticancer | 10 (related compound) | |
| Antimicrobial | 50 (related compound) | |
| Antiparasitic | 34 (T. gondii) |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The trifluoromethyl group can interact with active sites of enzymes, altering their function.
- Membrane Disruption : Increased lipophilicity allows for better penetration into microbial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some fluorinated compounds induce oxidative stress in cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
